Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester
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Overview
Description
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is a complex organic compound with the molecular formula C16H26N2O4S2 and a molecular weight of 374.5186 . This compound is characterized by its unique structure, which includes a dithiolo-pyrazine ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dithiolo-pyrazine ring system and subsequent esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithiolo-pyrazine derivatives and esters of propanedioic acid. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is unique due to its specific combination of functional groups and ring system. This gives it distinct chemical reactivity and potential for various applications that may not be achievable with other similar compounds .
Biological Activity
Propanedioic acid, specifically the compound (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester , is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This compound contains a propanedioic acid backbone with dipropyl ester groups and a dithiolo-pyrazine moiety, which may confer distinct pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H18N2O4S2
- Molecular Weight : 306.41 g/mol
The structural complexity arises from the presence of the hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene group, which is known for its potential interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of propanedioic acid exhibit various biological activities including:
- Antimicrobial Properties : Some studies suggest that compounds similar to propanedioic acid can demonstrate antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.
- Cytotoxicity : Investigations into related compounds have shown varying degrees of cytotoxicity in different cell lines.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of propanedioic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain esters exhibited significant inhibition zones compared to controls.
Compound | Inhibition Zone (mm) | Pathogen |
---|---|---|
Dipropyl Ester | 15 | S. aureus |
Dimethyl Ester | 12 | E. coli |
Cytotoxicity Studies
A notable cytotoxicity study evaluated the effects of various propanedioic acid esters on rat hepatocytes. The findings revealed that while some compounds caused significant hepatocellular death at concentrations above 0.5 mM, others showed minimal effects even at higher concentrations.
Compound | Concentration (mM) | Cell Viability (%) |
---|---|---|
DCM | 0.5 | 40 |
DM | 4 | 90 |
The mechanism underlying the biological activity of these compounds often involves metabolic activation via cytochrome P450 enzymes. For instance, studies have shown that certain dithiolo derivatives are metabolically activated leading to enhanced cytotoxic effects in liver cells.
Properties
CAS No. |
115816-67-6 |
---|---|
Molecular Formula |
C16H26N2O4S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
dipropyl 2-(4,7-dimethyl-3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedioate |
InChI |
InChI=1S/C16H26N2O4S2/c1-5-9-21-14(19)11(15(20)22-10-6-2)16-23-12-13(24-16)18(4)8-7-17(12)3/h12-13H,5-10H2,1-4H3 |
InChI Key |
UOIDEMOWEJIQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C1SC2C(S1)N(CCN2C)C)C(=O)OCCC |
Origin of Product |
United States |
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